molecular formula C15H12ClNO3 B15075425 4-Acetylphenyl (4-chlorophenyl)carbamate

4-Acetylphenyl (4-chlorophenyl)carbamate

Cat. No.: B15075425
M. Wt: 289.71 g/mol
InChI Key: SVAJNVNHUFVEEZ-UHFFFAOYSA-N
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Description

4-Acetylphenyl (4-chlorophenyl)carbamate is a carbamate derivative characterized by a 4-chlorophenyl group linked to a carbamate moiety, which is further substituted with a 4-acetylphenyl group. Carbamates are widely studied for their diverse biological activities, including pesticidal, pharmaceutical, and industrial applications .

Properties

Molecular Formula

C15H12ClNO3

Molecular Weight

289.71 g/mol

IUPAC Name

(4-acetylphenyl) N-(4-chlorophenyl)carbamate

InChI

InChI=1S/C15H12ClNO3/c1-10(18)11-2-8-14(9-3-11)20-15(19)17-13-6-4-12(16)5-7-13/h2-9H,1H3,(H,17,19)

InChI Key

SVAJNVNHUFVEEZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC(=O)NC2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetylphenyl 4-chlorophenylcarbamate typically involves the reaction of 4-acetylphenol with 4-chlorophenyl isocyanate. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, under controlled temperature conditions . The reaction proceeds through the formation of a carbamate linkage between the acetylphenyl and chlorophenyl groups.

Industrial Production Methods

Industrial production of 4-acetylphenyl 4-chlorophenylcarbamate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

4-acetylphenyl 4-chlorophenylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, amines, and substituted carbamates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-acetylphenyl 4-chlorophenylcarbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-acetylphenyl 4-chlorophenylcarbamate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted . The pathways involved in these interactions are still under investigation, but they are believed to involve key signaling molecules and regulatory proteins .

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity: Compounds with halogen-rich substituents (e.g., dichlorophenyl in ) exhibit higher log k values (lipophilicity) compared to non-halogenated analogs. The acetyl group may moderate lipophilicity relative to hydrophobic groups like benzyl.

Physicochemical Properties

Lipophilicity, a critical parameter for bioavailability, was determined via HPLC (log k) for analogs in . For example:

  • 4-Chloro-2-dichlorophenyl carbamates : Higher log k values due to increased halogen content.
  • Hydroxyphenyl carbamates : Lower log k due to hydrophilic -OH groups.

The acetyl group likely confers intermediate lipophilicity, balancing solubility and membrane permeability.

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